4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Description
4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H21ClN4OS2 and its molecular weight is 469.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound , related to 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrates significant interest in the field of heterocyclic chemistry due to its versatile reactions and potential for forming novel compounds. For instance, it was synthesized via nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. This procedure highlights the compound's relevance in synthetic organic chemistry, particularly in creating structures with potential biological activities (Mishriky & Moustafa, 2013).
Molecular Docking and Biological Screening
The compound's derivatives have been prepared and subjected to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. This suggests potential therapeutic applications, with some derivatives exhibiting antimicrobial and antioxidant activities. Such findings underscore the compound's utility in drug discovery and development processes, providing a foundation for further investigation into their pharmacological properties (Flefel et al., 2018).
Material Science and Polymer Chemistry
In material science, derivatives of the compound have been explored for their applications in creating high refractive index and small birefringence polyimides, showcasing good thermomechanical stabilities. This research avenue indicates the compound's potential in developing new materials with desirable optical and mechanical properties for applications in electronics and photonics (Tapaswi et al., 2015).
Antimicrobial and Antioxidant Properties
Additionally, the compound's framework has been utilized in the synthesis of novel pyrimidines and condensed pyrimidines with promising antimicrobial and antioxidant properties. Such studies highlight the potential of these derivatives in pharmaceutical research, especially in the search for new antibacterial and antifungal agents with improved efficacy and safety profiles (Abdelghani et al., 2017).
Nootropic Agents
Exploration into nootropic agents has led to the synthesis of various derivatives, investigated for their potential cognitive-enhancing effects. This research direction emphasizes the compound's applicability in developing treatments for cognitive disorders, underscoring the importance of continued investigation into its pharmacological benefits (Valenta et al., 1994).
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS2/c1-27-8-10-28(11-9-27)22(29)15-31-23-19(14-25)18(16-4-6-17(24)7-5-16)13-20(26-23)21-3-2-12-30-21/h2-7,12-13H,8-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRYASQAOAMMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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